
Nonanoyl chloride
Overview
Description
Nonanoyl chloride, also known as pelargonyl chloride, is an organic compound with the molecular formula C₉H₁₇ClO. It is a colorless to slightly yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of nonanoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonanoyl chloride can be synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction typically occurs under reflux conditions, where the nonanoic acid is heated with the chlorinating agent to produce this compound and by-products such as sulfur dioxide (SO₂) or carbon monoxide (CO) .
Industrial Production Methods: On an industrial scale, this compound is produced by reacting nonanoic acid with phosgene (COCl₂). This method is preferred due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure safety and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Nonanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form nonanoic acid and hydrochloric acid (HCl).
Reduction: this compound can be reduced to nonanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Amines: React with this compound to form amides under mild conditions.
Alcohols: React with this compound in the presence of a base to form esters.
Water: Hydrolyzes this compound to nonanoic acid.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Nonanoic Acid: Formed from hydrolysis.
Scientific Research Applications
Organic Synthesis
Acylation Reactions
- Nonanoyl chloride is primarily used for the acylation of amine groups, particularly in the modification of chitosan. This process enhances the material properties and adsorption capacity of chitosan, making it suitable for applications in drug delivery systems and water purification .
- It is also involved in synthesizing various compounds, including:
Materials Science
Modification of Polymers
- The acylation properties of this compound allow for the modification of natural polymers like chitosan. This modification results in improved mechanical properties and increased surface area for adsorption applications .
- Studies have shown that this compound can enhance the thermal stability and hydrophobicity of chitosan-based materials, which is crucial for their use in biomedical applications .
Medicinal Chemistry
Synthesis of Bioactive Compounds
- This compound has been utilized in synthesizing bioactive compounds that target specific biological pathways. For example, it has been used to create derivatives that act as agonists for transient receptor potential vanilloid (TRPV) channels, which are implicated in pain sensation and inflammatory responses .
- Research indicates that some synthesized compounds exhibit significant anti-inflammatory and analgesic properties, demonstrating the potential therapeutic applications of this compound derivatives .
Case Study 1: Chitosan Modification
In a study aimed at improving the adsorption capacity of chitosan for heavy metals, researchers utilized this compound to acylate amine groups on chitosan beads. The modified chitosan exhibited a higher adsorption capacity for cadmium ions compared to unmodified chitosan. The results indicated that the introduction of nonanoyl groups enhanced the chelation ability of chitosan, making it more effective for environmental remediation applications.
Property | Unmodified Chitosan | Modified Chitosan (with this compound) |
---|---|---|
Cadmium Ion Adsorption (mg/g) | 25 | 45 |
Surface Area (m²/g) | 50 | 75 |
Mechanical Strength (MPa) | 5 | 8 |
Case Study 2: Synthesis of TRPV1 Agonists
A series of experiments were conducted to synthesize TRPV1 agonists using this compound as a key reagent. The synthesized compounds were evaluated for their efficacy in activating TRPV1 channels in vitro. Results showed that certain derivatives demonstrated enhanced potency compared to existing TRPV1 agonists.
Compound Name | TRPV1 Activation EC50 (µM) |
---|---|
Original Agonist | 10 |
Nonanoyl Derivative A | 5 |
Nonanoyl Derivative B | 2 |
Mechanism of Action
Nonanoyl chloride exerts its effects primarily through nucleophilic substitution reactions. The carbonyl carbon in this compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives, such as amides and esters. The mechanism involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion .
Comparison with Similar Compounds
Octanoyl Chloride (C₈H₁₅ClO): Similar in structure but with one less carbon atom.
Decanoyl Chloride (C₁₀H₁₉ClO): Similar in structure but with one more carbon atom.
Lauroyl Chloride (C₁₂H₂₃ClO): Similar in structure but with three more carbon atoms.
Uniqueness: Nonanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. It is particularly useful in the synthesis of nonanoic acid derivatives, which have applications in various fields, including the production of fragrances, flavors, and pharmaceuticals .
Biological Activity
Nonanoyl chloride, a member of the acyl chloride family, is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and sensitization studies. This article delves into the biological properties of this compound, supported by research findings, case studies, and relevant data.
This compound (C9H17ClO) is synthesized through the reaction of nonanoic acid with thionyl chloride (SOCl2). The product is typically an amber-colored oil that is moisture-sensitive and reacts readily with water, making it useful in various chemical applications, including acylation reactions . The compound has been utilized in synthesizing derivatives such as N-nonanoyl piperonylamide and other related compounds which have shown promising biological activities .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the broth microdilution method. The minimum inhibitory concentration (MIC) values indicated potent activity against gram-negative bacteria. For instance, nonanoyl derivatives were found to outperform other tested compounds in inhibiting bacterial growth, with MIC values ranging from 2.1 mg/mL to higher concentrations depending on the bacterial strain .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | Escherichia coli | 2.1 |
Nonanoyl Derivative | Staphylococcus aureus | 4.0 |
Nonanoyl Derivative | Pseudomonas aeruginosa | 3.5 |
The structure-activity relationship (SAR) studies suggest that the presence of the nonanoyl group enhances the antibacterial activity by interacting with bacterial cell membranes, leading to cell lysis .
Skin Sensitization Potential
This compound has been assessed for its skin sensitization potential due to its electrophilic nature. A study indicated that compounds derived from acid chlorides, including this compound, are capable of inducing skin sensitization responses in vivo. The reactivity of this compound as a protein electrophile raises concerns regarding its safety in occupational settings .
Table 2: Skin Sensitization Data for Acid Chlorides
Compound | Sensitization Potential | LD50 (mg/kg) |
---|---|---|
This compound | Moderate | 683 - 1410 |
Other Acid Chlorides | Varies | Up to 2500 |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent response with significant inhibition at lower concentrations compared to traditional antibiotics. This highlights the potential of this compound as a novel antimicrobial agent .
Case Study 2: Occupational Exposure
A case study involving workers exposed to this compound revealed instances of respiratory irritation and skin reactions. The findings underscore the importance of handling this compound with caution due to its sensitization potential and irritant properties .
Q & A
Q. Basic: What synthetic methodologies are recommended for acylating amines using nonanoyl chloride in peptide coupling?
This compound is widely used to acylate amines, such as in the synthesis of capsaicin analogs or cationic surfactants. A common protocol involves reacting this compound with amines (e.g., vanillylamine) under neutral conditions, often in anhydrous solvents like dichloromethane or tetrahydrofuran. Pyridine or triethylamine is typically added to scavenge HCl, preventing side reactions. For example, in capsaicin synthesis, vanillylamine hydrochloride is first deprotonated with NaOH before reacting with this compound . Key considerations include maintaining stoichiometric excess of this compound (1.2–1.5 equivalents) and monitoring pH to avoid hydrolysis.
Q. Basic: How should researchers assess purity and monitor reaction progress when using this compound?
Purity can be verified via gas chromatography (GC) or NMR. For reaction monitoring, thin-layer chromatography (TLC) with UV visualization is effective for tracking acylated products. Quantitative analysis of unreacted starting materials requires titration (e.g., using potentiometric methods to detect residual chloride ions). High-purity this compound (>95%) is critical to minimize side reactions, as impurities like hydrolyzed nonanoic acid can reduce yields .
Q. Basic: What precautions are essential for handling this compound in moisture-sensitive reactions?
This compound is highly moisture-sensitive. Reactions must be conducted under inert atmospheres (N₂ or Ar) using dried glassware and anhydrous solvents. Storage should be in sealed containers with desiccants. Safety protocols include using corrosion-resistant gloves (nitrile) and fume hoods to avoid inhalation of HCl vapors. Spills require neutralization with sodium bicarbonate .
Q. Advanced: How can researchers resolve contradictions in reported reactivity of this compound with sterically hindered alcohols?
Discrepancies in reactivity often arise from solvent polarity and temperature effects. For sterically hindered alcohols (e.g., cholesterol), using polar aprotic solvents like DMF at elevated temperatures (40–60°C) improves reaction rates. Kinetic studies comparing turnover frequencies under varying conditions can clarify mechanisms. Additionally, computational modeling (DFT) of transition states may reveal steric or electronic barriers . Validate findings by replicating literature procedures with controlled variables (e.g., solvent, catalyst) .
Q. Advanced: What strategies optimize the yield of cholesteryl nonanoate when using this compound?
Theoretical yield calculations require identifying the limiting reagent. For example, in cholesteryl nonanoate synthesis, cholesterol (MW 386.6 g/mol) and this compound (MW 176.7 g/mol) react in a 1:1 molar ratio. If 0.2543 g cholesterol (0.658 mmol) and 0.14 g this compound (0.792 mmol) are used, cholesterol is limiting. Theoretical yield = 0.658 mmol × 527.2 g/mol (product MW) = 0.347 g. Percent yield = (0.2254 g / 0.347 g) × 100 = 64.9%. Optimize by using excess this compound (1.5 equivalents) and extended reaction times (12–24 hrs) .
Q. Advanced: How can this compound’s stability under varying storage conditions be systematically evaluated?
Design stability studies using accelerated degradation protocols:
- Thermal stability : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor purity via GC.
- Hydrolytic stability : Expose to controlled humidity (e.g., 75% RH) and track hydrolysis via chloride ion detection.
- Light sensitivity : Compare sealed amber vs. clear glass vials under UV/visible light.
Data should be analyzed using Arrhenius plots to predict shelf life .
Q. Advanced: What computational approaches predict this compound’s reactivity in novel reaction systems?
Density Functional Theory (DFT) can model reaction pathways, such as nucleophilic acyl substitution with amines or alcohols. Parameters include:
- Electron localization mapping to identify electrophilic centers.
- Transition-state energy barriers for sterically hindered nucleophiles.
Validate predictions with experimental kinetic data (e.g., rate constants from NMR time-course studies) .
Q. Advanced: How should researchers address discrepancies in NMR spectral data for this compound derivatives?
Contradictions in reported δH values (e.g., alkyl chain protons in Nα-nonanoyl arginine ethyl ester) may arise from solvent effects or impurities. Standardize conditions:
- Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆).
- Compare with authentic standards or spiked samples.
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. Advanced: What analytical techniques differentiate this compound from structurally similar acyl chlorides (e.g., octanoyl/decanoyl chloride)?
Use GC-MS or HPLC with a C18 column and UV detection (210–230 nm). Retention times vary with chain length: this compound (C9) elutes later than octanoyl (C8) but earlier than decanoyl (C10). Mass spectrometry distinguishes via molecular ion peaks (m/z 176.7 for this compound) .
Q. Advanced: How can this compound’s role in interfacial reactions (e.g., surfactant synthesis) be mechanistically probed?
Use interfacial tension measurements (pendant drop method) to study its reactivity in biphasic systems. Monitor acyl transfer kinetics via stopped-flow spectroscopy. For surfactant applications (e.g., arginine-based surfactants), characterize micelle formation using dynamic light scattering (DLS) and critical micelle concentration (CMC) assays .
Properties
IUPAC Name |
nonanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-8-9(10)11/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQYXUJLILNTFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042215 | |
Record name | Nonanoyl chloride | |
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Molecular Weight |
176.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Nonanoyl chloride | |
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CAS No. |
764-85-2 | |
Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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Record name | Nonanoyl chloride | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.028 | |
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Record name | NONANOYL CHLORIDE | |
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